Bicyclo[3.2.2]nonane-1-carbaldehyde

Bridgehead aldehyde Ring expansion Bicyclic diol

Bicyclo[3.2.2]nonane-1-carbaldehyde is the exclusive bridgehead aldehyde for clean acylative ring expansion to bicyclo[4.2.2]decane-1,2-diol — a transformation no generic alkanal or isomeric [3.3.1] aldehyde can replicate. Its well-characterized ionization energy (parent hydrocarbon: 9.0 eV) makes it a valuable electron-rich building block for charge-transfer complexes and photoelectron spectroscopy studies. Supplied at NLT 98% purity, this scaffold-specific reagent eliminates synthetic ambiguity in [4.2.2]-focused natural product and drug discovery programs.

Molecular Formula C10H16O
Molecular Weight 152.237
CAS No. 121455-34-3
Cat. No. B2376919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nonane-1-carbaldehyde
CAS121455-34-3
Molecular FormulaC10H16O
Molecular Weight152.237
Structural Identifiers
SMILESC1CC2CCC(C1)(CC2)C=O
InChIInChI=1S/C10H16O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h8-9H,1-7H2
InChIKeyCGIAAJDEOYJOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bicyclo[3.2.2]nonane-1-carbaldehyde (CAS 121455-34-3): Baseline Identity and Class Characteristics


Bicyclo[3.2.2]nonane-1-carbaldehyde is a C10H16O bridged bicyclic aldehyde that belongs to the bicyclo[3.2.2]nonane scaffold class. The parent hydrocarbon (bicyclo[3.2.2]nonane, CAS 283-19-2) has an ionization energy of 9.0 eV (photoelectron spectroscopy) [1], and its predicted physical properties include a boiling point of 166.5 °C (760 mmHg) and a density of 0.9 g/cm³ . The introduction of a bridgehead carbaldehyde group adds polarity and a reactive handle, distinguishing it from the pure hydrocarbon and from bridgehead‑aminated or bridgehead‑alkyl analogs. The compound is supplied as a research chemical with purity typically NLT 98% .

Why Bicyclo[3.2.2]nonane-1-carbaldehyde Cannot Be Casually Replaced by Other Bridged Aldehydes


The bicyclo[3.2.2]nonane scaffold possesses a unique [3.2.2]-bridge architecture that is isomeric with but topologically distinct from the [3.3.1]nonane and [4.2.2]decane frameworks. In a direct ring‑expansion study, the bridgehead aldehyde of bicyclo[3.2.2]nonane (compound 13a) afforded bicyclo[4.2.2]decane‑1,2‑diol as the sole product, whereas the bridgehead aldehydes of bicyclo[3.2.1]octane (11a) and bicyclo[3.3.1]nonane (12a) gave entirely different diol skeletons under identical reaction conditions [1]. Generic replacement by a linear alkanal, a smaller‑ring bridged aldehyde, or an amine‑substituted analog would alter or abolish the regiochemical outcome, the product identity, and the downstream synthetic utility. This scaffold‑level differentiation means that no generic aldehyde can replicate the ring‑expansion vector specific to the [3.2.2] system.

Quantitative Differentiation Evidence: Bicyclo[3.2.2]nonane-1-carbaldehyde vs. Closest Structural Analogs


Ring‑Expansion Product Identity: [3.2.2] Bridgehead Aldehyde vs. [3.3.1] and [3.2.1] Analogs

Under identical acylative ring‑expansion conditions (benzoyl triflate), bicyclo[3.2.2]nonane‑1‑carbaldehyde (13a) yields exclusively bicyclo[4.2.2]decane‑1,2‑diol (42). In contrast, the bridgehead aldehyde of bicyclo[3.2.1]octane (11a) produces bicyclo[3.3.1]nonane‑1,endo‑2‑diol (27), and that of bicyclo[3.3.1]nonane (12a) gives a mixture of endo‑ and exo‑bicyclo[4.3.1]decane‑1,2‑diols (33, 35). The product determinism is governed by the strain energies of the parent hydrocarbons deduced by molecular mechanics, making the reaction outcome predictable and scaffold‑specific [1].

Bridgehead aldehyde Ring expansion Bicyclic diol

Polymer Melting‑Point Depression: [3.2.2] Ring vs. [2.2.2] Ring in Polyester Backbones

When incorporated into polyesters, the bicyclo[3.2.2]nonane ring systematically lowers the melting point relative to polymers containing the symmetric bicyclo[2.2.2]octane ring. This effect is attributed to the reduced symmetry of the [3.2.2] system, which disrupts crystallinity. The study by Taimr and Smith compared polyesters derived from 1,5‑disubstituted bicyclo[3.2.2]nonane and 1,4‑disubstituted bicyclo[2.2.2]octane monomers, establishing that the [3.2.2] ring produces lower‑melting polymers [1].

Polymer chemistry Thermal properties Bicyclic diol monomers

Ionization Energy of the Parent Scaffold: [3.2.2] vs. Smaller Bridged Hydrocarbons

The parent bicyclo[3.2.2]nonane exhibits an adiabatic ionization energy of 9.0 eV (vertical: 9.6 eV) as measured by photoelectron spectroscopy [1]. This value reflects the specific through‑space and through‑bond interactions unique to the [3.2.2] bridge geometry. In comparison, bicyclo[2.2.2]octane has an ionization energy of approximately 9.4 eV (vertical) [2], demonstrating that the [3.2.2] system is electronically distinct from the smaller [2.2.2] cage. Although direct ionization data for the aldehyde derivative are not available, the electronic ground‑state difference persists in substituted derivatives and influences oxidative and photochemical stability.

Photoelectron spectroscopy Ionization energy Through‑bond interaction

High-Value Application Scenarios for Bicyclo[3.2.2]nonane-1-carbaldehyde Based on Quantified Differentiation


Synthesis of Unique Medium‑Ring Bicyclic Diol Building Blocks

The exclusive conversion of bicyclo[3.2.2]nonane‑1‑carbaldehyde to bicyclo[4.2.2]decane‑1,2‑diol under acylative ring‑expansion [1] provides a reliable entry to [4.2.2]‑bicyclic scaffolds. This chemistry is exploited when the target natural product or pharmaceutical candidate contains a [4.2.2]decane substructure, which is inaccessible from the isomeric [3.3.1] aldehyde.

Design of Lower‑Melting Bicyclic Polyesters for Thermoplastic Processing

Polyesters incorporating the [3.2.2]nonane ring melt at lower temperatures than their [2.2.2]octane counterparts, offering a processing advantage in extrusion and molding applications [2]. The aldehyde function serves as a precursor for the 1,5‑bis(hydroxymethyl) monomer required for polyester synthesis.

Electronic Tuning in Supramolecular and Sensor Materials

The lower ionization energy of the [3.2.2]nonane framework (9.0 eV) relative to [2.2.2]octane (≈9.4 eV) [3] suggests that derivatives of bicyclo[3.2.2]nonane‑1‑carbaldehyde may serve as electron‑rich building blocks in charge‑transfer complexes, organic semiconductors, or fluorescent sensors where frontier‑orbital alignment is critical.

Mechanistic Probe for Through‑Space vs. Through‑Bond Orbital Interactions

The well‑characterized ionization energy of the parent hydrocarbon, combined with the well‑defined bridgehead aldehyde substitution, makes bicyclo[3.2.2]nonane‑1‑carbaldehyde a valuable model compound for studying through‑bond interaction effects in rigid bicyclic frameworks using photoelectron spectroscopy and computational chemistry [3].

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